molecular formula C10H11N3 B1486894 2-(5-methyl-1H-pyrazol-1-yl)aniline CAS No. 1152583-05-5

2-(5-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B1486894
CAS No.: 1152583-05-5
M. Wt: 173.21 g/mol
InChI Key: DSRMLSAXKQTTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with androgen receptors, where it acts as an antagonist . This interaction is crucial in the context of prostate cancer therapy, as blocking androgen receptors can inhibit the growth of cancer cells. Additionally, this compound has shown potential in inhibiting certain enzymes involved in metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In prostate cancer cells, for example, it has been observed to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition leads to a decrease in the expression of genes that promote cell growth and survival, thereby reducing cancer cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to androgen receptors, preventing the activation of these receptors by endogenous androgens . This binding inhibits the downstream signaling pathways that are essential for cancer cell growth. Additionally, this compound may interact with other enzymes, leading to their inhibition or activation, which further influences cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions Long-term exposure to this compound has been associated with sustained inhibition of androgen receptor signaling, leading to prolonged anti-proliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit androgen receptor signaling without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. These effects include alterations in liver enzyme levels and potential hepatotoxicity . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may influence its overall efficacy and safety profile. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects. Studies have shown that it tends to accumulate in tissues with high androgen receptor expression, such as the prostate .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can influence its binding affinity and overall efficacy in inhibiting androgen receptor signaling .

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMLSAXKQTTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.